N-(2,5-dichlorophenyl)-2-(4-morpholinyl)acetamide
Description
N-(2,5-dichlorophenyl)-2-(4-morpholinyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenyl group and a morpholinyl group attached to an acetamide backbone
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-9-1-2-10(14)11(7-9)15-12(17)8-16-3-5-18-6-4-16/h1-2,7H,3-6,8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWXUBMODWBKQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-(4-morpholinyl)acetamide typically involves the reaction of 2,5-dichloroaniline with chloroacetyl chloride to form N-(2,5-dichlorophenyl)chloroacetamide. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The acetamide functional group can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or amines. This is a general reaction for amides but is not explicitly detailed in the provided sources for this compound.
Reactions of the Morpholinyl Group
As a secondary amine, the morpholinyl moiety may participate in:
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Alkylation/Acylation : Reaction with electrophiles (e.g., alkyl halides, acyl chlorides) to form substituted derivatives .
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Oxidation : Conversion to N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reactions of the Dichlorophenyl Ring
The 2,5-dichlorophenyl group may undergo:
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Nucleophilic substitution : Under strong conditions (e.g., high temperatures, activating groups), though the electron-withdrawing chlorine atoms typically deactivate the ring .
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Reduction : Using agents like lithium aluminum hydride or sodium borohydride to reduce chlorinated rings.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide, m-CPBA | Basic or neutral media |
| Reduction | LiAlH₄, NaBH₄ | Dry ether, controlled temperature |
| Substitution | Nucleophiles (e.g., amines, thiols) | Basic conditions (e.g., K₂CO₃) |
Major Reaction Products
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Oxidation : N-oxides of the morpholinyl group.
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Reduction : Dechlorinated derivatives or amine intermediates.
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Substitution : Introduction of new functional groups (e.g., alkyl, thioether) onto the dichlorophenyl ring.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of N-(2,5-dichlorophenyl)-2-(4-morpholinyl)acetamide exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7, T47-D, and MDA-MB231) with IC50 values ranging from 27.7 to 39.2 µM .
Table 1: Cytotoxicity of this compound Derivatives
| Cell Line | IC50 (µM) | Toxicity on Normal Cells (NIH-3T3) |
|---|---|---|
| MCF-7 | 27.7 | >100 |
| T47-D | 39.2 | >100 |
| MDA-MB231 | TBD | >100 |
The selectivity for cancer cells over normal cells suggests a potential therapeutic window for these compounds in cancer treatment.
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of related compounds. Studies have synthesized various derivatives that demonstrate effectiveness in animal models of epilepsy . These compounds were evaluated using standard tests such as the maximal electroshock (MES) and pentylenetetrazole models, indicating potential for development as new antiepileptic drugs.
Industrial Applications
Beyond medicinal uses, this compound finds applications in industrial chemistry as a precursor for synthesizing advanced materials with tailored properties. Its utility in developing specialty chemicals underscores its importance in both academic and industrial research settings.
Case Study 1: Anticancer Screening
In a study published by MDPI, researchers synthesized a series of N-(substituted phenyl)-acetamides and tested their cytotoxicity against various cancer cell lines . The results highlighted the efficacy of these compounds in inhibiting cell proliferation while maintaining low toxicity towards normal cells.
Case Study 2: Anticonvulsant Efficacy
Another investigation focused on new derivatives designed as anticonvulsants compared to existing treatments . The study revealed that specific modifications to the core structure enhanced binding affinity to voltage-sensitive sodium channels, demonstrating improved efficacy in seizure models.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-(4-morpholinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-(4-morpholinyl)acetamide
- N-(3,5-dichlorophenyl)-2-(4-morpholinyl)acetamide
- N-(2,5-dichlorophenyl)-2-(4-piperidinyl)acetamide
Uniqueness
N-(2,5-dichlorophenyl)-2-(4-morpholinyl)acetamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring and the presence of the morpholinyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(2,5-dichlorophenyl)-2-(4-morpholinyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a dichlorophenyl group and a morpholine moiety, which are known to enhance biological activity through various mechanisms. Its structure can be represented as follows:
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways can vary based on the biological system being studied.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating significant potency. For example:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 4 |
| Pseudomonas aeruginosa | 16 |
These results suggest that the compound could be developed into a novel antimicrobial agent .
Anticancer Activity
Research has also explored the anticancer potential of this compound. In cellular assays, this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
These findings highlight the compound's potential as a lead for further development in cancer therapeutics .
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating an MIC value of 4 µg/mL. This suggests potential applications in treating resistant bacterial infections .
Study 2: Anticancer Mechanism
In a separate study focused on its anticancer properties, this compound was tested on human cancer cell lines. The results showed that the compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed increased annexin V binding in treated cells compared to control groups .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the dichlorophenyl and morpholine groups can significantly alter the biological activity of the compound. For instance:
- Substituent Variations : Changing substituents on the phenyl ring affects antimicrobial potency.
- Morpholine Modifications : Altering the morpholine structure can enhance anticancer activity.
These insights are crucial for guiding future synthetic efforts aimed at optimizing efficacy and reducing toxicity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2,5-dichlorophenyl)-2-(4-morpholinyl)acetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling a 2,5-dichloroaniline derivative with a morpholine-containing acetamide precursor. Key steps include nucleophilic substitution or amidation under reflux in aprotic solvents (e.g., dichloromethane or acetonitrile). Optimization involves adjusting molar ratios (e.g., 1:1.5 for amine:acylating agent), temperature (40–80°C), and catalyst choice (e.g., Na₂CO₃ for deprotonation) to improve yield and purity. Post-synthesis purification via column chromatography or recrystallization (e.g., using ethyl acetate/hexane mixtures) is critical .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use orthogonal analytical techniques:
- NMR (¹H/¹³C) to confirm substituent positions and monitor reaction progress (e.g., δ 7.16–7.69 ppm for aromatic protons in dichlorophenyl groups) .
- Mass spectrometry (ESI/APCI) to verify molecular weight (e.g., m/z 347 [M+H]⁺) .
- HPLC with UV detection (λ ~254 nm) to assess purity (>95%) .
Q. What are the primary biological screening assays for this compound?
- Methodology : Initial screens focus on antimicrobial activity (e.g., MIC assays against S. aureus or E. coli) and enzyme inhibition (e.g., kinase or protease panels). Use dose-response curves (0.1–100 µM) to determine IC₅₀ values. Positive controls (e.g., ciprofloxacin for antibacterial assays) validate experimental setups .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to improve target selectivity?
- Methodology :
- Structure-Activity Relationship (SAR) : Modify substituents systematically (e.g., replacing morpholine with piperazine or adjusting chlorine positions on the phenyl ring). For example, analogs with 4-fluorophenyl or benzothiazole groups show altered enzyme-binding kinetics .
- Computational docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., G-protein-coupled receptors) .
- In vitro assays to validate predictions (e.g., radioligand displacement for receptor affinity) .
Q. How should researchers address contradictions in reported biological activity data?
- Methodology :
- Replicate experiments under standardized conditions (e.g., cell line provenance, serum-free media).
- Orthogonal assays : Confirm antimicrobial activity with both MIC and time-kill kinetics to rule out false positives .
- Meta-analysis : Compare data across studies (e.g., IC₅₀ ranges for enzyme inhibition) to identify outliers due to assay variability .
Q. What crystallographic strategies are effective for resolving this compound’s 3D structure?
- Methodology :
- Single-crystal X-ray diffraction using SHELX software for refinement. Optimize crystal growth via slow evaporation (e.g., ethanol/water mixtures).
- Analyze hydrogen-bonding networks (e.g., C–H···O interactions at 2.8–3.2 Å) and torsional angles to confirm conformation .
Q. How can in vivo pharmacokinetic parameters be optimized for this compound?
- Methodology :
- LogP adjustments : Introduce polar groups (e.g., sulfonyl or hydroxyl) to reduce logP from ~3.5 to <2.5 for improved aqueous solubility.
- Metabolic stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., morpholine ring oxidation) and stabilize with fluorine substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
